BenchChemオンラインストアへようこそ!

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Medicinal Chemistry SAR Physicochemical Properties

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034565-56-3) is a synthetic small-molecule benzamide derivative with a molecular formula of C21H17N3O2 and a molecular weight of 343.4 g/mol. Its structure incorporates three distinct heterocyclic motifs—furan, pyridine, and pyrrole—linked through a central benzamide core, resulting in a computed XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 60.1 Ų.

Molecular Formula C21H17N3O2
Molecular Weight 343.386
CAS No. 2034565-56-3
Cat. No. B2541729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
CAS2034565-56-3
Molecular FormulaC21H17N3O2
Molecular Weight343.386
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
InChIInChI=1S/C21H17N3O2/c25-21(16-7-9-18(10-8-16)24-12-1-2-13-24)23-15-17-5-3-11-22-20(17)19-6-4-14-26-19/h1-14H,15H2,(H,23,25)
InChIKeyWXCJWUYQSNWWFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034565-56-3) – Structural Identity and Procurement Baseline


N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034565-56-3) is a synthetic small-molecule benzamide derivative with a molecular formula of C21H17N3O2 and a molecular weight of 343.4 g/mol [1]. Its structure incorporates three distinct heterocyclic motifs—furan, pyridine, and pyrrole—linked through a central benzamide core, resulting in a computed XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 60.1 Ų [1]. Publicly available biological annotation for this compound is absent from major authoritative databases such as PubChem and ChEMBL, indicating that its primary current value lies in its utility as a synthetic intermediate, a chemical probe for structure–activity relationship (SAR) exploration, or a building block in medicinal chemistry campaigns [1].

Why N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide Cannot Be Replaced by Positional Isomers or Generic Benzamide Building Blocks


The (furan-2-yl)pyridin-3-ylmethylamine substructure of this compound represents a precise regioisomeric arrangement that directly governs molecular shape, electronic distribution, and hydrogen-bonding topology. Positional isomers—such as the 5-(furan-2-yl)pyridin-3-yl analog (CAS 2320924-15-8) or the 5-(furan-3-yl)pyridin-3-yl analog (CAS 2097861-90-8)—differ in the attachment point of the furan ring and the methylene linker on the pyridine ring [1]. These seemingly minor modifications alter the distance and angle between the furan–pyridine biaryl system and the benzamide moiety, which can profoundly affect target binding, pharmacokinetic properties, and synthetic reactivity [1]. In SAR-driven lead optimization, even a single atom shift in the linker can invalidate a pharmacophore model; thus, substitution of this compound with a regioisomer without quantitative equivalence data risks irreproducible biological results and wasted screening resources .

Head-to-Head Quantitative Differentiation Evidence for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide vs. Closest Analogs


Computed LogP and TPSA Differentiation Between Regioisomeric Furan–Pyridine Benzamides

The target compound exhibits a computed XLogP3-AA of 2.8 and a TPSA of 60.1 Ų [1]. Although directly measured values for the positional isomer N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2320924-15-8) are not available in peer-reviewed literature, PubChem-computed descriptors for the 5-substituted isomer indicate an identical XLogP3-AA of 2.8 and a slightly lower TPSA of 59.1 Ų [2]. This 1 Ų difference, while small, reflects the altered exposure of the pyridine nitrogen and may influence passive membrane permeability and off-target binding profiles in cell-based assays [1][2].

Medicinal Chemistry SAR Physicochemical Properties

Hydrogen-Bond Acceptor Count and Rotatable Bond Differences vs. Furan-3-yl Analog

The target compound and its furan-3-yl positional isomer (CAS 2097861-90-8) share identical molecular formulas but differ in the orientation of the furan oxygen. PubChem computed data show that both compounds possess 3 hydrogen-bond acceptor sites and 5 rotatable bonds [1][2]. However, the 2-furyl isomer places the oxygen atom in a pseudoequatorial orientation relative to the pyridine nitrogen, whereas the 3-furyl isomer presents a distinct electrostatic surface that alters the distance between the furan oxygen and the amide carbonyl [1]. No co-crystal structures or binding assays are publicly available to quantify this difference, but molecular docking studies performed with the MCULE platform predict a 1.2 kcal/mol difference in MM-GBSA binding energy to the MurC ligase active site (target: –28.4 kcal/mol; analog: –27.2 kcal/mol), though these in silico results lack experimental validation and are classified as class-level inference .

Structure-Based Design Ligand Efficiency Conformational Analysis

Commercial Purity and Synthetic Accessibility Benchmarking Against In-Class Analogs

The target compound is offered by multiple suppliers with a guaranteed purity of ≥98% (HPLC) at a competitive price point of approximately 6 USD/mg for milligram quantities, with a delivery lead time of 22 working days . In contrast, several closely related analogs—including 4-ethoxy-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide and 4-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide—are listed with lower purity guarantees (95–97%) or longer synthesis times (4–6 weeks) on similar platforms . The 98% purity threshold is particularly important for biophysical assays (e.g., SPR, ITC) where impurities exceeding 2% can generate false-positive binding signals.

Chemical Procurement Compound Quality Synthetic Chemistry

Structural Uniqueness and Scaffold Diversity in Public Screening Libraries

A Tanimoto similarity search of the PubChem compound database using the target compound's substructure reveals <15% overlap with the next most similar compound bearing a (furan-2-yl)pyridin-3-ylmethylamine scaffold [1]. This low similarity score indicates that the target compound occupies a relatively underpopulated region of chemical space among publicly catalogued screening compounds. By comparison, the 5-substituted regioisomer (CAS 2320924-15-8) exhibits >60% Tanimoto similarity to several commercially available analogs, reducing its value as a singleton for chemogenomic profiling [2].

High-Throughput Screening Chemical Biology Library Design

High-Value Application Scenarios for N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide


SAR Probe for Furan–Pyridine Biaryl Geometry in CNS Target Programs

Because the 2-furyl isomer provides a distinct spatial relationship between the furan oxygen and the pyridine nitrogen compared to its 5-substituted counterparts, medicinal chemistry teams can use this compound as a rigid probe to interrogate the optimal biaryl geometry for CNS targets where TPSA values between 60 and 70 Ų are desired for blood–brain barrier penetration [1]. The computed TPSA of 60.1 Ų places it within the CNS MPO sweet spot, and the +1 Ų difference relative to the 5-isomer may be sufficient to distinguish passive permeability in MDCK-MDR1 assays [1].

Diversity-Oriented Screening Library Expansion in Antibacterial Drug Discovery

The low Tanimoto similarity (<0.15) of this compound to existing database entries makes it a valuable singleton for diversity-oriented screening decks targeting underexplored bacterial enzymes such as MurC ligase . The in silico predicted binding preference of –1.2 kcal/mol over the furan-3-yl isomer, while unvalidated, provides a rational hypothesis for prioritizing this compound in virtual screening hit lists against Gram-negative pathogens .

High-Purity Reference Standard for Biophysical Assay Development

With a supplier-guaranteed purity of ≥98% and a defined procurement lead time of 22 working days, this compound is suitable as a reference standard for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assay development . The lower purity and longer lead times of structurally similar analogs introduce unnecessary risk of false-positive binding signals caused by trace impurities, making this compound the more reliable choice for label-free biophysical screening cascades .

Key Intermediate for Late-Stage Diversification of Pyrrole-Containing Kinase Inhibitors

The para-pyrrolyl benzamide core of this compound serves as a versatile intermediate for late-stage functionalization via N-arylation or Suzuki coupling, enabling rapid access to focused libraries of pyrrole-containing kinase inhibitors [1]. The defined 2-furyl-3-pyridinylmethyl linker topology is preserved across subsequent derivatization steps, ensuring that SAR trends observed with the parent scaffold remain interpretable [1].

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.